molecular formula C14H15N3O B8396861 4-Desamino-1,5-dihydro-4-oxo Imiquimod

4-Desamino-1,5-dihydro-4-oxo Imiquimod

Cat. No.: B8396861
M. Wt: 241.29 g/mol
InChI Key: VCNBWNGENQSKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desamino-1,5-dihydro-4-oxo Imiquimod is a chemical compound with the molecular formula C14H15N3O. It is a derivative of Imiquimod, which is known for its immune response modifying properties. This compound is characterized by the absence of an amino group at the 4-position and the presence of a keto group, making it structurally distinct from its parent compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Substitution Reagents: Halogens or other electrophiles for substitution reactions.

Major Products

Scientific Research Applications

4-Desamino-1,5-dihydro-4-oxo Imiquimod has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other imidazoquinoline derivatives.

    Biology: Studied for its potential effects on biological systems, particularly in immune response modulation.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Desamino-1,5-dihydro-4-oxo Imiquimod is similar to that of Imiquimod. It acts as an immune response modifier by binding to toll-like receptor 7 (TLR7). This binding activates the immune system, leading to the production of cytokines and other immune mediators. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the production of interferons .

Comparison with Similar Compounds

Similar Compounds

    Imiquimod: The parent compound, known for its immune response modifying properties.

    1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol: A precursor in the synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod.

    Other Imidazoquinoline Derivatives: Various derivatives with similar structures and properties.

Uniqueness

This compound is unique due to the absence of the amino group at the 4-position and the presence of a keto group. This structural difference may result in distinct biological and chemical properties compared to its parent compound and other derivatives .

Properties

IUPAC Name

1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBWNGENQSKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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